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Introduction

2-(diallylamino)ethanol is a tertiary amine with a primary alcohol functional group, making it a
versatile building block in organic synthesis. Its diallylamino group is amenable to various
transformations, including quaternization, oxidation, and polymerization, while the hydroxyl
group can undergo esterification, etherification, and oxidation. This unique combination of
reactive sites makes it a valuable precursor for synthesizing a wide range of molecules,
including pharmaceuticals, polymers, and corrosion inhibitors.

A thorough understanding of the molecular structure of 2-(diallylamino)ethanol is paramount for
its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for
elucidating its chemical architecture. This technical guide provides a comprehensive analysis of
the spectroscopic data of 2-(diallylamino)ethanol, offering insights into the principles behind the
experimental choices and a detailed interpretation of the resulting spectra. This document is
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intended for researchers, scientists, and drug development professionals who require a deep
understanding of the structural characterization of this important molecule.

Molecular Structure and Spectroscopic Overview

The structural formula of 2-(diallylamino)ethanol is presented below. The key structural features
to be confirmed by spectroscopic analysis are the diallylamino group, characterized by the allyl
(prop-2-en-1-yl) moieties, and the ethanolamine backbone.

Caption: Molecular Structure of 2-(diallylamino)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. Both *H and 3C NMR spectra provide detailed information about the chemical
environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A solution of 2-(diallylamino)ethanol is prepared by dissolving
approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically
chloroform-d (CDCIs), in a standard 5 mm NMR tube. The use of a deuterated solvent is
crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]

» Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a specific
frequency for *H and 13C nuclei (e.g., 400 MHz for *H and 100 MHz for 13C).

e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR
spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4
seconds, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the carbon
NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger
number of scans is typically required for 13C NMR due to the lower natural abundance of the
13C isotope.

» Data Processing: The acquired Free Induction Decay (FID) is processed by applying a
Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
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Chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm for *H
and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 2-(diallylamino)ethanol exhibits distinct signals corresponding to the
different proton environments in the molecule.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.8 m 2H -CH=CH:
~5.2 m 4H -CH=CH:
~3.6 t 2H -CH2-OH
~3.1 d 4H N-CHz-CH=
~2.6 t 2H N-CH2-CHa-
~2.5 br s 1H -OH
Interpretation:

o The complex multiplet at approximately 5.8 ppm is characteristic of the vinylic protons of the
two allyl groups (-CH=CHz3). The integration of 2H confirms the presence of two such
protons.

e The multiplet around 5.2 ppm, integrating to 4H, corresponds to the terminal vinylic protons
(=CH-) of the two allyl groups.

e The triplet at roughly 3.6 ppm is assigned to the methylene protons adjacent to the hydroxyl
group (-CHz2-OH). The triplet multiplicity arises from coupling with the neighboring methylene
protons.

e The doublet at approximately 3.1 ppm, with an integration of 4H, is attributed to the
methylene protons of the allyl groups attached to the nitrogen atom (N-CH2-CH=). The
doublet splitting is due to coupling with the adjacent vinylic proton.
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e The triplet at about 2.6 ppm corresponds to the methylene protons of the ethanolamine
backbone that are adjacent to the nitrogen atom (N-CH2-CHz-).

e Abroad singlet, typically observed around 2.5 ppm, is indicative of the hydroxyl proton (-OH).
The broadness of this peak is a result of chemical exchange, and its chemical shift can vary
with concentration and temperature.[1]

13C NMR Spectral Data and Interpretation

The proton-decoupled 3C NMR spectrum provides information on the carbon skeleton of the

molecule.
Chemical Shift (d) ppm Assignment
~135 -CH=CH:
~117 -CH=CH:
~60 -CH2-OH
~57 N-CH2-CH=
~54 N-CH2-CH:-

Interpretation:

The signal at approximately 135 ppm is assigned to the internal vinylic carbons (-CH=CHz2).
e The resonance around 117 ppm corresponds to the terminal vinylic carbons (=CH2).

e The peak at roughly 60 ppm is characteristic of the carbon atom bonded to the hydroxyl
group (-CH2-OH). Its downfield shift is due to the deshielding effect of the electronegative
oxygen atom.[2][3]

e The signal at about 57 ppm is attributed to the methylene carbons of the allyl groups
attached to the nitrogen (N-CH2-CH=).

e The resonance at approximately 54 ppm corresponds to the methylene carbon of the
ethanolamine backbone adjacent to the nitrogen atom (N-CH2-CHz-).
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Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A small drop of neat 2-(diallylamino)ethanol is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

e Background Spectrum: A background spectrum of the empty spectrometer is recorded to
account for atmospheric and instrumental contributions.

o Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

o Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance
versus wavenumber (cm™1).

IR Spectral Data and Interpretation

The IR spectrum of 2-(diallylamino)ethanol displays characteristic absorption bands that
confirm the presence of its key functional groups.

Wavenumber (cm~?) Intensity Assignment

~3400 (broad) Strong O-H stretching (alcohol)
~3080 Medium =C-H stretching (alkene)
~2980-2850 Strong C-H stretching (alkane)
~1645 Medium C=C stretching (alkene)
~1100 Strong C-O stretching (alcohol)

=C-H bending (alkene, out-of-
~990 and ~915 Strong
plane)

Interpretation:
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e Astrong and broad absorption band centered around 3400 cm~1 is a definitive indication of
the O-H stretching vibration of the alcohol functional group. The broadening is due to
intermolecular hydrogen bonding.[4]

o The medium intensity peak at approximately 3080 cm~1 is characteristic of the stretching
vibration of the sp2 hybridized C-H bonds of the alkene groups.

e The strong absorptions in the 2980-2850 cm~1 region are due to the stretching vibrations of
the sp3 hybridized C-H bonds of the methylene groups.

o The absorption of medium intensity at about 1645 cm~! corresponds to the C=C stretching
vibration of the allyl groups.

e Astrong band around 1100 cm~! is assigned to the C-O stretching vibration of the primary
alcohol.

e The strong peaks at approximately 990 cm~t and 915 cm~1 are characteristic out-of-plane
bending vibrations for the terminal vinyl group (=C-H), providing further evidence for the
presence of the allyl moieties.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: A dilute solution of 2-(diallylamino)ethanol is injected into a gas
chromatograph (GC) for separation, which then introduces the sample into the mass
spectrometer.

« lonization: Electron ionization (El) is a common method where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.
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e Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a
quadrupole) based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion abundance versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of 2-(diallylamino)ethanol provides key information for confirming its
molecular weight and elucidating its fragmentation pathways. The molecular formula is
CsH1sNO, with a molecular weight of 141.21 g/mol .

m/z Relative Intensity Assignment

141 Low [M]* (Molecular lon)
110 High [M - CH20H]*

100 Medium [M - CsHs]*

70 Medium [CaHsN]*

41 High [CsHs]* (Allyl cation)

Interpretation:

e The molecular ion peak ([M]*) is expected at m/z 141, corresponding to the molecular weight
of 2-(diallylamino)ethanol. This peak may be of low intensity due to the facile fragmentation
of the molecule.

o A prominent peak is often observed at m/z 110, resulting from the loss of the hydroxymethyl
radical (*CH20H, mass 31) via alpha-cleavage adjacent to the nitrogen atom. This is a
characteristic fragmentation for amino alcohols.[5]

o Apeak at m/z 100 can be attributed to the loss of an allyl radical (¢CsHs, mass 41), another
common fragmentation pathway for allylic compounds.

e The fragment at m/z 70 likely corresponds to the [C4aHsN]* ion, formed through various
rearrangement and cleavage pathways.
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* A high-intensity peak at m/z 41 is characteristic of the stable allyl cation ([CsHs]*), which is

[C7H12N]*+
m/z = 110

- *C3Hs [CsH10NO]*

readily formed by the cleavage of the N-allyl bond.

[CsH1sNO]*

m/z = 141 m/z = 100
[CsHs]*
m/z = 41
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-2-diallylamino-ethanol-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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